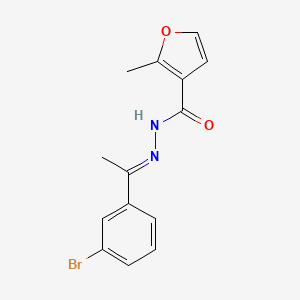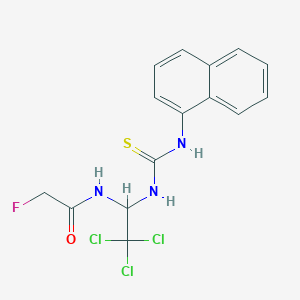
Benzenamine, N-(1,1-dimethylethyl)-N-hydroxy-3,5-dinitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenamine, N-(1,1-dimethylethyl)-N-hydroxy-3,5-dinitro- is an organic compound with a complex structure that includes a benzenamine core substituted with tert-butyl, hydroxy, and nitro groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(1,1-dimethylethyl)-N-hydroxy-3,5-dinitro- typically involves multiple steps:
Nitration: The introduction of nitro groups into the benzenamine ring is achieved through nitration reactions using concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure selective nitration at the 3 and 5 positions.
Substitution: The tert-butyl group is introduced via a Friedel-Crafts alkylation reaction, using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction, often using hydrogen peroxide or other oxidizing agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and alkylation steps, which allow for better control over reaction conditions and improved yields.
化学反应分析
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form quinone derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzenamine core can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride.
Substitution: Various electrophiles such as alkyl halides, acyl chlorides, under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-substituted benzenamine derivatives.
Substitution: Various substituted benzenamine derivatives depending on the electrophile used.
科学研究应用
Chemistry
In chemistry, Benzenamine, N-(1,1-dimethylethyl)-N-hydroxy-3,5-dinitro- is used as a precursor for the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving nitro and hydroxy groups. It can also serve as a model compound for studying the effects of various substituents on the reactivity of benzenamine derivatives.
Medicine
Potential applications in medicine include the development of new drugs that exploit the unique reactivity of the nitro and hydroxy groups. These functional groups can be modified to enhance the biological activity of the compound.
Industry
In industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of a wide range of products.
作用机制
The mechanism by which Benzenamine, N-(1,1-dimethylethyl)-N-hydroxy-3,5-dinitro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro and hydroxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Molecular Targets and Pathways
Enzymes: The compound can act as a substrate or inhibitor for enzymes that catalyze reactions involving nitro and hydroxy groups.
Receptors: It may interact with receptors that recognize aromatic amines, influencing signal transduction pathways.
相似化合物的比较
Similar Compounds
Benzenamine, N-(1,1-dimethylethyl)-2-iodo-: Similar structure but with an iodine substituent instead of nitro groups.
Benzenamine, N,N-dimethyl-: Lacks the tert-butyl and nitro groups, making it less reactive in certain types of reactions.
N-tert-Butyl-3,5-dimethylaniline: Similar structure but with methyl groups instead of nitro groups.
Uniqueness
Benzenamine, N-(1,1-dimethylethyl)-N-hydroxy-3,5-dinitro- is unique due to the presence of both nitro and hydroxy groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for selective reactions that are not possible with simpler benzenamine derivatives.
This detailed overview provides a comprehensive understanding of Benzenamine, N-(1,1-dimethylethyl)-N-hydroxy-3,5-dinitro-, covering its synthesis, reactions, applications, and comparison with similar compounds
属性
CAS 编号 |
883792-92-5 |
|---|---|
分子式 |
C10H13N3O5 |
分子量 |
255.23 g/mol |
IUPAC 名称 |
N-tert-butyl-N-(3,5-dinitrophenyl)hydroxylamine |
InChI |
InChI=1S/C10H13N3O5/c1-10(2,3)11(14)7-4-8(12(15)16)6-9(5-7)13(17)18/h4-6,14H,1-3H3 |
InChI 键 |
RPZBVEGAKUDYFE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)N(C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11992209.png)



![3-Chloro-N-[2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl]-benzamide](/img/structure/B11992238.png)
![N-{2,2,2-trichloro-1-[(3,4-dimethylphenyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11992245.png)




![3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]alaninate](/img/structure/B11992299.png)

![9-Bromo-5-(3,4-dichlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992308.png)

